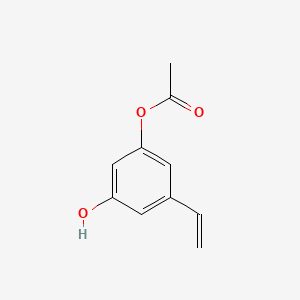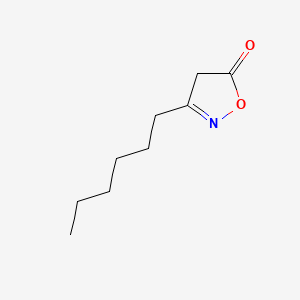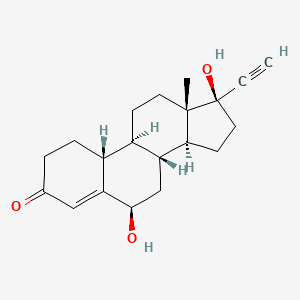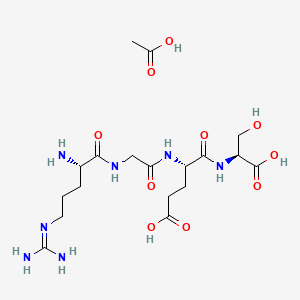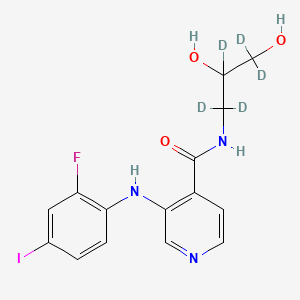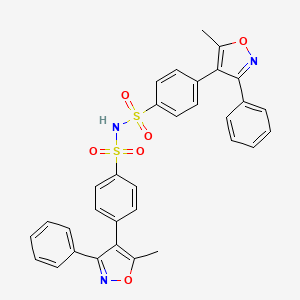
Valdecoxib Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valdecoxib Impurity B is a degradation product of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Valdecoxib is used to treat osteoarthritis, rheumatoid arthritis, and dysmenorrhea. Impurities like this compound are important in pharmaceutical research for quality control, method validation, and stability studies .
Méthodes De Préparation
Valdecoxib Impurity B can be synthesized through a multi-step reaction process. One method involves the use of chlorosulfonic acid and dichloromethane at 0°C, followed by refluxing. The reaction is then continued with pyridine at 110-115°C for 9 hours . This method ensures the formation of the impurity with high yield and purity.
Analyse Des Réactions Chimiques
Valdecoxib Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired product formation .
Applications De Recherche Scientifique
Valdecoxib Impurity B is utilized in several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in drug formulations.
Biological Studies: Research on the biological effects of this compound helps in understanding the metabolism and potential toxicity of Valdecoxib.
Industrial Applications: It is used in stability studies to ensure the quality and safety of pharmaceutical products over time.
Mécanisme D'action
The mechanism of action of Valdecoxib Impurity B is not as well-studied as Valdecoxib itself. it is known that Valdecoxib selectively inhibits the COX-2 enzyme, which is crucial for the mediation of inflammation and pain. This inhibition reduces the production of prostaglandins, thereby alleviating symptoms of inflammation .
Comparaison Avec Des Composés Similaires
Valdecoxib Impurity B can be compared with other impurities and related compounds such as:
Valdecoxib Dimer: Another impurity formed during the synthesis of Valdecoxib.
Valdecoxib Sulfonic Acid: A degradation product that forms under acidic conditions.
1-Hydroxy Valdecoxib: A metabolite of Valdecoxib that is formed in the body.
This compound is unique due to its specific formation conditions and its role in the comprehensive analysis of Valdecoxib’s stability and safety.
Propriétés
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYPVXQEAKTGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)


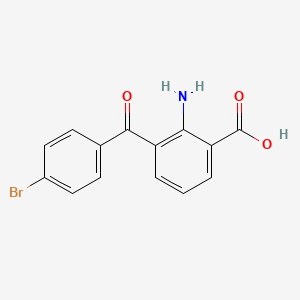
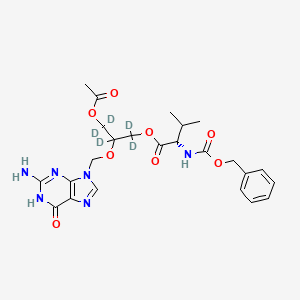
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

